molecular formula C21H17FO3 B12620561 2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one CAS No. 918407-43-9

2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one

Cat. No.: B12620561
CAS No.: 918407-43-9
M. Wt: 336.4 g/mol
InChI Key: LWZXPCVIROFXEH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a fluorophenyl group and a methoxyphenoxy group attached to an ethanone backbone. Such compounds are often of interest in various fields of chemistry and pharmacology due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4-(4-methoxyphenoxy)benzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with acetone in the presence of a base such as sodium hydroxide to form the corresponding chalcone intermediate.

    Cyclization: The chalcone intermediate is then cyclized using an acid catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and cyclization reactions.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted aromatic compounds.

Scientific Research Applications

2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-1-phenylethan-1-one: Lacks the methoxyphenoxy group.

    1-(4-Methoxyphenyl)-2-phenylethan-1-one: Lacks the fluorophenyl group.

    2-(4-Chlorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one is unique due to the presence of both fluorophenyl and methoxyphenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

918407-43-9

Molecular Formula

C21H17FO3

Molecular Weight

336.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethanone

InChI

InChI=1S/C21H17FO3/c1-24-18-10-12-20(13-11-18)25-19-8-4-16(5-9-19)21(23)14-15-2-6-17(22)7-3-15/h2-13H,14H2,1H3

InChI Key

LWZXPCVIROFXEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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